molecular formula C10H9N3S B2619809 (isoquinolin-5-yl)thiourea CAS No. 72677-72-6

(isoquinolin-5-yl)thiourea

Cat. No.: B2619809
CAS No.: 72677-72-6
M. Wt: 203.26
InChI Key: XQPWHCXCGYRECQ-UHFFFAOYSA-N
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Description

(isoquinolin-5-yl)thiourea is a compound with the molecular formula C10H9N3S. It is a derivative of thiourea, where the thiourea moiety is attached to an isoquinoline ring at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (isoquinolin-5-yl)thiourea typically involves the reaction of isoquinoline derivatives with thiourea. One common method involves the use of isoquinoline-5-carboxylic acid, which is first converted to its corresponding amine. This amine is then reacted with thiourea under suitable conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(isoquinolin-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(isoquinolin-5-yl)thiourea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (isoquinolin-5-yl)urea: Similar structure but with an oxygen atom instead of sulfur.

    (quinolin-5-yl)thiourea: Similar structure but with a quinoline ring instead of isoquinoline.

    (isoquinolin-5-yl)thiocarbamate: Similar structure but with a thiocarbamate group instead of thiourea.

Uniqueness

(isoquinolin-5-yl)thiourea is unique due to its specific interaction with enzymes like tyrosinase, which is not observed with all similar compounds. Its sulfur-containing thiourea group also imparts distinct chemical reactivity compared to oxygen-containing urea derivatives.

Properties

IUPAC Name

isoquinolin-5-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPWHCXCGYRECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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